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molecular formula C10H19ClO6 B3355185 Methyl-PEG4-acyl chloride CAS No. 62124-69-0

Methyl-PEG4-acyl chloride

Cat. No. B3355185
M. Wt: 270.71 g/mol
InChI Key: HLNFSOCHAKDRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017503

Procedure details

A mixture of 12.9 g. (62 mmoles) of tetraethylene glycol monomethyl ether and 4.9 g. (62 mmoles) of pyridine is added dropwise to 77 ml. (124 mmoles) of a 17.2% solution of phosgene in benzene stirred in an ice bath with protection from moisture. The pyridine hydrochloride precipitates during the 35 to 40 minute addition and stirring is continued in the ice bath for an additional 2 hours. The reaction mixture is allowed to warm to room temperature and stirred overnight. The benzene solution is decanted from the pyridine hydrochloride which is washed with additional benzene. A stream of nitrogen is passed through the solution to remove excess phosgene as well as most of the benzene. The residual oil is dissolved in benzene-hexane and filtered to remove additional pyridine hydrochloride. The filtrate is evaporated to dryness in vacuo affording 17.1 g. of a residual oil, the infrared analysis of which reveals a strong carbonyl absorption and minimal hydroxyl absorption. The oil is used as is in the next step.
Quantity
62 mmol
Type
reactant
Reaction Step One
Quantity
62 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14].N1C=CC=CC=1.[C:21](Cl)([Cl:23])=[O:22]>C1C=CC=CC=1>[Cl:23][C:21]([O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])=[O:22]

Inputs

Step One
Name
Quantity
62 mmol
Type
reactant
Smiles
COCCOCCOCCOCCO
Step Two
Name
Quantity
62 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.9 g
CUSTOM
Type
CUSTOM
Details
The pyridine hydrochloride precipitates during the 35 to 40 minute addition
Duration
37.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The benzene solution is decanted from the pyridine hydrochloride which
WASH
Type
WASH
Details
is washed with additional benzene
CUSTOM
Type
CUSTOM
Details
to remove excess phosgene as well as most of the benzene
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in benzene-hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove additional pyridine hydrochloride
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
affording 17.1 g
CUSTOM
Type
CUSTOM
Details
a strong carbonyl absorption and minimal hydroxyl absorption

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(=O)OCCOCCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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